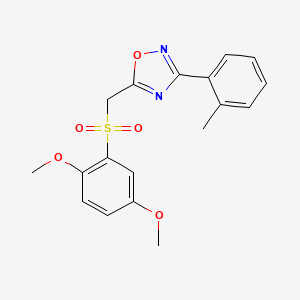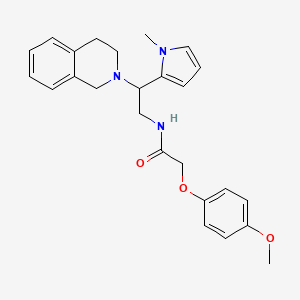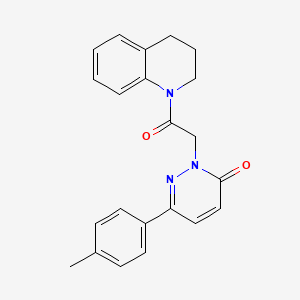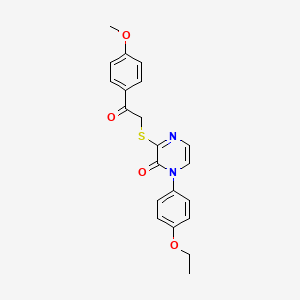
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DTS-OXD and has been synthesized using various methods.
作用机制
The mechanism of action of DTS-OXD involves the formation of a covalent bond between the sulfonate group of DTS-OXD and the thiol group of cysteine residues in proteins. This results in the formation of a fluorescent adduct that can be detected using fluorescence spectroscopy. Additionally, DTS-OXD can generate singlet oxygen upon irradiation with light, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
DTS-OXD has been shown to have minimal toxicity in vitro and in vivo. It has been shown to be stable in biological systems and can selectively target thiols in proteins. Additionally, DTS-OXD has been shown to have a high quantum yield for singlet oxygen generation, making it an effective photosensitizer for cancer treatment.
实验室实验的优点和局限性
DTS-OXD has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable in biological systems and can selectively target thiols in proteins. However, DTS-OXD has some limitations. It can be sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, DTS-OXD can be affected by other reactive species in biological systems, which can interfere with its detection.
未来方向
There are several future directions for research on DTS-OXD. One area of research is the development of new synthesis methods to improve the yield and purity of DTS-OXD. Another area of research is the optimization of DTS-OXD for use as a photosensitizer in photodynamic therapy. Additionally, research can be done to explore the use of DTS-OXD as a molecular sensor for other reactive species in biological systems. Finally, further studies can be done to investigate the potential use of DTS-OXD in other applications, such as drug delivery or imaging.
合成方法
The synthesis of DTS-OXD has been achieved using various methods. One of the commonly used methods involves the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with o-tolyl hydrazine hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with potassium tert-butoxide to obtain DTS-OXD. Other methods include the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with o-tolyl hydrazine in the presence of a base such as sodium hydride or potassium carbonate.
科学研究应用
DTS-OXD has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, DTS-OXD has been used as a molecular sensor for the detection of nitric oxide in biological systems.
属性
IUPAC Name |
5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-6-4-5-7-14(12)18-19-17(25-20-18)11-26(21,22)16-10-13(23-2)8-9-15(16)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEYIEVBNWLACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2455187.png)

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)
![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2455202.png)

![N-(2-methoxy-5-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455204.png)


![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455208.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2455210.png)